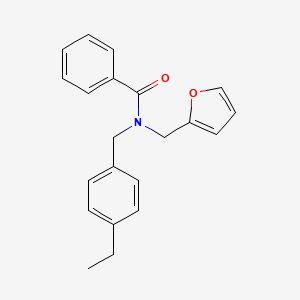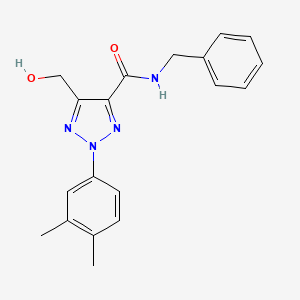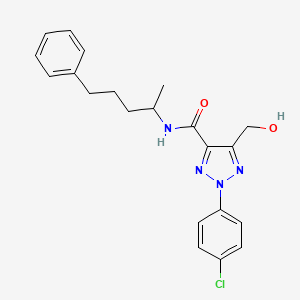![molecular formula C20H14ClN5O4 B11380753 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380753.png)
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- Starting with 4-methoxybenzonitrile and hydrazine hydrate, the oxadiazole ring is formed through a cyclization reaction.
- Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
-
Synthesis of the Pyridazine Core:
- The pyridazine core is synthesized by reacting 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide.
- This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyridazine ring.
-
Coupling of the Two Fragments:
- The final step involves coupling the oxadiazole and pyridazine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the nitro group yields an amine derivative.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or signaling pathways that regulate cell growth and survival.
類似化合物との比較
- 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- (1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
Comparison:
- Structural Differences: The presence of different heterocyclic rings (oxadiazole vs. pyrazole) and functional groups (carboxamide vs. carbaldehyde or methanol).
- Unique Features: The oxadiazole ring in 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide provides unique electronic properties that can influence its reactivity and biological activity.
特性
分子式 |
C20H14ClN5O4 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN5O4/c1-29-15-7-5-12(6-8-15)17-19(25-30-24-17)22-20(28)18-16(27)9-10-26(23-18)14-4-2-3-13(21)11-14/h2-11H,1H3,(H,22,25,28) |
InChIキー |
QJKPALCYKLZOQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11380674.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B11380679.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11380682.png)
![6-butyl-3-[2-(4-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11380686.png)

![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380695.png)
![(4-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11380696.png)
![2-(2-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11380701.png)

![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380707.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11380719.png)

![N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11380728.png)
